

Preclinical Safety and Toxicity Profile of Zeaxanthin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zeaxanthin

Cat. No.: B1683548

[Get Quote](#)

Introduction

Zeaxanthin is a nutritional carotenoid, specifically a xanthophyll, found abundantly in fruits and vegetables. It is a structural isomer of lutein and is known for its presence in the macular region of the human eye. Given its increasing use in dietary supplements, a thorough understanding of its preclinical safety and toxicity profile is essential for researchers, scientists, and drug development professionals. This guide summarizes the key findings from a comprehensive range of regulatory toxicology studies, including acute, subchronic, chronic, genetic, and developmental toxicity assessments.

Acute and Subchronic Toxicity

The acute and subchronic toxicity of **zeaxanthin** has been evaluated in multiple species, consistently demonstrating a low order of toxicity.

Acute Toxicity

Acute toxicity studies establish the effects of a single high dose of a substance. In studies conducted in both mice and rats, **zeaxanthin** exhibited a very low acute toxicity profile. No mortalities were observed even at high doses, indicating a wide margin of safety.

Table 1: Acute Oral Toxicity of **Zeaxanthin**

Species	Maximum Dose Administered	LD50 (Lethal Dose, 50%)	Reference
Rat	4,000 mg/kg bw	> 4,000 mg/kg bw	[1]
Rat	2,000 mg/kg bw	> 2,000 mg/kg bw	[2] [3]

| Mouse | 8,000 mg/kg bw | > 8,000 mg/kg bw |[\[1\]](#) |

Subchronic Toxicity

Subchronic toxicity studies, typically lasting 90 days (13 weeks), are designed to assess the adverse effects of repeated or continuous exposure to a substance. These studies have been performed with synthetic **zeaxanthin** in beadlet formulations across several species.

The results consistently show no treatment-related adverse effects on clinical observations, body weight, feed consumption, hematology, clinical chemistry, urinalysis, organ weights, or histopathology at the tested doses.[\[2\]](#)[\[3\]](#) The No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found, has been established from these studies.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Subchronic Oral Toxicity Studies of **Zeaxanthin**

Species	Duration	Dosage Levels (mg/kg bw/day)	NOAEL (mg/kg bw/day)	Key Findings	Reference
Mouse	13 weeks	0, 250, 500, 1000	>1000	No treatment-related adverse effects or histopathological changes.	[1]
Rat (Wistar)	90 days	0, 4, 40, 400	400 (highest dose tested)	No toxicologically significant treatment-related changes observed.	[2][3]
Rat	13 weeks	Up to 1000	1000	No adverse effects or histopathological changes.	[1][5][6][7]

| Dog | 13 weeks | Over 400 | >400 | No adverse effects or histopathological changes. | [1][5][6][7] |

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA or chromosomal damage. **Zeaxanthin** has been evaluated in a comprehensive battery of in vitro and in vivo tests and has been found to be non-mutagenic and non-clastogenic.[1][6]

Table 3: Genotoxicity Studies of **Zeaxanthin**

Assay Type	Test System	Doses Tested	Result	Reference
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium	Not specified	Non-mutagenic	[2] [3]

| In vivo Micronucleus Assay | Mouse bone marrow cells | Up to 178 mg/kg (oral) | No increase in micronuclei (non-clastogenic) |[\[1\]](#) |

Experimental Protocols for Genotoxicity

Bacterial Reverse Mutation Assay (Ames Test): This test evaluates the potential of a substance to induce reverse mutations at a selected locus in several strains of *Salmonella typhimurium*.[\[8\]](#) The assay is conducted both with and without a metabolic activation system (S9 mix) to account for metabolites that may be mutagenic.[\[9\]](#) The test substance is plated with the bacterial strains at various concentrations.[\[9\]](#) A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to a negative control.[\[9\]](#)

In vivo Mouse Micronucleus Assay: This assay assesses chromosomal damage by detecting micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[\[10\]](#) In a typical protocol, mice are administered the test substance (e.g., **zeaxanthin** in a 10% beadlet formulation) orally at multiple dose levels.[\[1\]](#) Bone marrow is harvested at specific time points after administration (e.g., 30 and 6 hours prior to sacrifice).[\[1\]](#) Polychromatic erythrocytes are then analyzed for the presence of micronuclei. A lack of a significant increase in micronucleated cells indicates that the substance does not induce chromosome breaks or mitotic nondisjunctions under the study conditions.[\[1\]](#)

Developmental and Reproductive Toxicity

Developmental and reproductive toxicity studies are crucial for assessing the potential for adverse effects on fertility, pregnancy, and fetal development.

Developmental Toxicity (Teratogenicity)

Developmental toxicity studies in rats and rabbits have shown no evidence of embryotoxic or teratogenic effects of **zeaxanthin**, even at high doses.^[1] No signs of maternal toxicity or treatment-related fetal malformations were observed.^[1]

Table 4: Developmental Toxicity Studies of **Zeaxanthin**

Species	Dosing Period (Gestation Day)	Dosage Levels (mg/kg bw/day)	Key Findings	Reference
Rat	7 through 16	0, 250, 500, 1000	No evidence of embryotoxic or teratogenic action. No functional abnormalities in offspring.	[1]

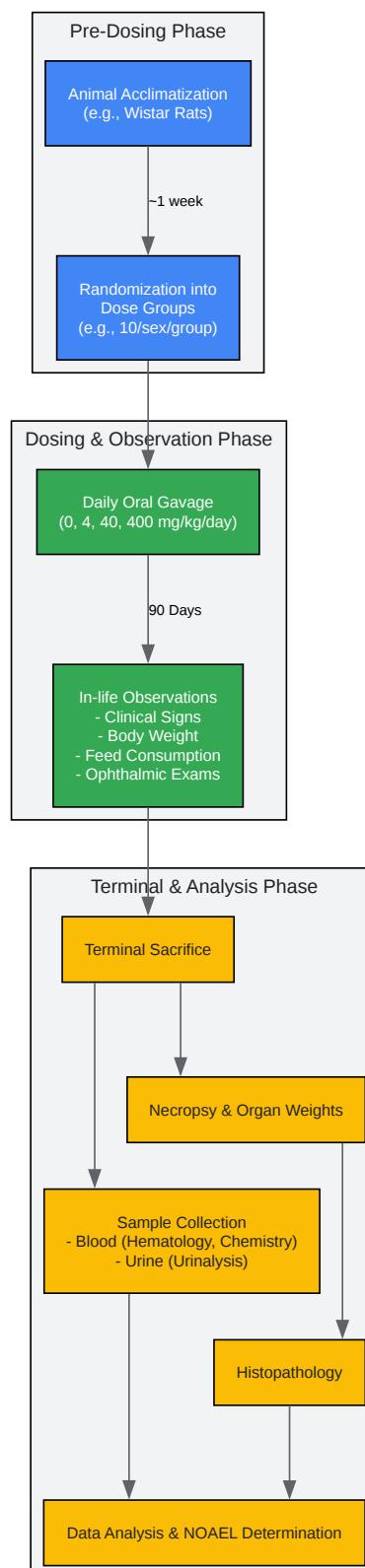
| Rabbit | 7 through 19 | 0, 100, 200, 400 | No maternal toxicity, embryotoxicity, or teratogenicity observed. ||^[1] |

Two-Generation Reproductive Toxicity

A two-generation study in rats was conducted to evaluate the effects of **zeaxanthin** on reproductive performance and offspring development over two generations. The study established a NOAEL of 150 mg/kg bw/day.^{[1][6]} This value was used by the European Food Safety Authority (EFSA) with a 200-fold safety factor to establish an Acceptable Daily Intake (ADI).^{[1][6][7]}

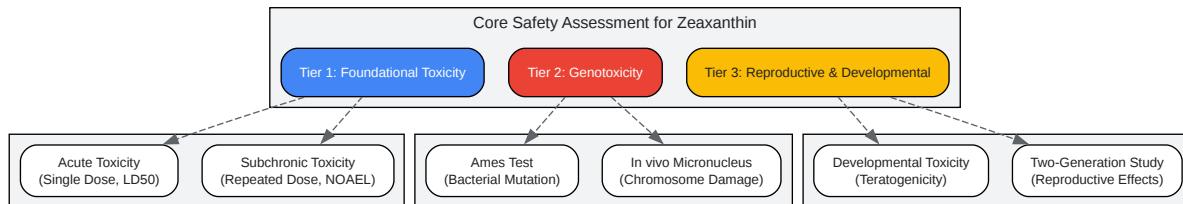
Experimental Protocol: Developmental Toxicity Study (Rat)

- Animal Model: Pregnant female rats.
- Administration: **Zeaxanthin** (e.g., 10% beadlet formulation) is administered orally as a feed admixture.


- Dosing Period: The substance is given during the critical period of organogenesis, typically from gestation day 7 through 16.[1]
- Groups: Multiple dose groups (e.g., 0, 250, 500, and 1000 mg/kg bw/day) and a control group are used.[1]
- Endpoints:
 - Maternal: Daily clinical observations, body weight, and food consumption are monitored.
 - Fetal (Subgroup 1): A portion of the dams undergoes Caesarian section (e.g., on day 21 of gestation).[1] Fetuses are examined for external, visceral, and skeletal abnormalities.
 - Postnatal (Subgroup 2): Another portion of dams is allowed to deliver naturally.[1] The pups (F1 generation) are observed for viability, growth, and functional development up to lactation day 23.[1]

Chronic Toxicity

Long-term studies provide data on the effects of prolonged exposure. A 52-week chronic oral study in Cynomolgus monkeys, primarily designed to assess accumulation in the eyes, showed no adverse effects at doses of 0.2 and 20 mg/kg bw/day.[1][6][7]


Visualizations

Experimental Workflow: 90-Day Subchronic Oral Toxicity Study

[Click to download full resolution via product page](#)

Caption: Workflow for a typical 90-day subchronic oral toxicity study.

Logical Diagram: Tiers of Preclinical Safety Assessment

[Click to download full resolution via product page](#)

Caption: Logical tiers of preclinical safety studies for **zeaxanthin**.

Conclusion

The extensive body of preclinical research consistently supports the safety of **zeaxanthin**. Acute toxicity studies indicate a very low potential for toxicity from a single high-dose exposure. Subchronic and chronic studies across multiple species, including non-human primates, have not identified any significant adverse effects, establishing high NOAELs. Furthermore, a comprehensive battery of genotoxicity tests has shown that **zeaxanthin** is not mutagenic or clastogenic. Developmental and reproductive toxicity studies have found no evidence of teratogenicity or adverse effects on reproductive function. Collectively, these data provide a robust safety profile for **zeaxanthin**, supporting its use in nutritional applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Zeaxanthin: Review of Toxicological Data and Acceptable Daily Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety assessment of lutein and zeaxanthin (Lutemax 2020): subchronic toxicity and mutagenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety evaluation of zeaxanthin concentrate (OmniXan™): acute, subchronic toxicity and mutagenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 5. Zeaxanthin: Review of Toxicological Data and Acceptable Daily Intake [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Zeaxanthin: Review of Toxicological Data and Acceptable Daily Intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- To cite this document: BenchChem. [Preclinical Safety and Toxicity Profile of Zeaxanthin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683548#preclinical-studies-on-zeaxanthin-safety-and-toxicity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com